1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride
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Overview
Description
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a chlorophenyl group and a propylamine side chain. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. This intermediate is synthesized using an α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone through a Horner-Wadsworth-Emmons reaction in the presence of a base and an organic solvent . The resulting derivative is then hydrolyzed under acidic conditions to obtain 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
The final step involves the reductive amination of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and ion channel modulation .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one: Known for its psychoactive properties.
1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one: Used in the synthesis of pharmaceuticals.
4-Chlorophenylhydrazine hydrochloride: Used as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopropane ring and propylamine side chain differentiate it from other compounds, leading to unique applications and effects.
Properties
Molecular Formula |
C12H17Cl2N |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c1-2-3-10-8-12(10,14)9-4-6-11(13)7-5-9;/h4-7,10H,2-3,8,14H2,1H3;1H |
InChI Key |
KYYYSXJIDBOQHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC1(C2=CC=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
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